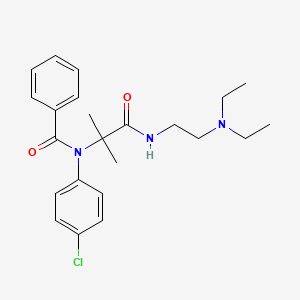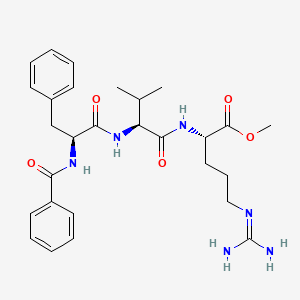
Bpvame
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bpvame is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bpvame typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield this compound. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process often involves the use of catalysts to speed up the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions: Bpvame undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out in solvents such as ethanol or water, and the temperature and pH are carefully controlled to optimize the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Bpvame has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, this compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to modulate specific pathways involved in disease.
Mechanism of Action
The mechanism of action of Bpvame involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and gene expression.
Comparison with Similar Compounds
Bpvame is unique in its structure and reactivity compared to other similar compounds. Some compounds that are similar to this compound include compound A, compound B, and compound C. this compound stands out due to its higher stability and specific reactivity under certain conditions. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
75567-54-3 |
|---|---|
Molecular Formula |
C28H38N6O5 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C28H38N6O5/c1-18(2)23(26(37)32-21(27(38)39-3)15-10-16-31-28(29)30)34-25(36)22(17-19-11-6-4-7-12-19)33-24(35)20-13-8-5-9-14-20/h4-9,11-14,18,21-23H,10,15-17H2,1-3H3,(H,32,37)(H,33,35)(H,34,36)(H4,29,30,31)/t21-,22-,23-/m0/s1 |
InChI Key |
NVIJFUDECKEJJY-VABKMULXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


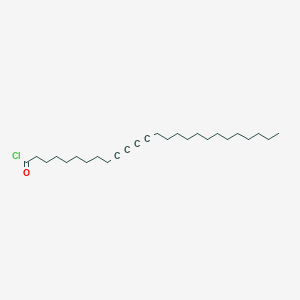

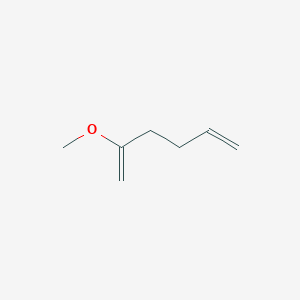
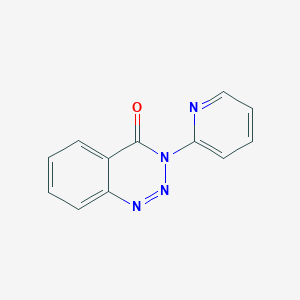
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)
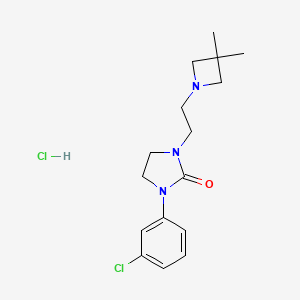


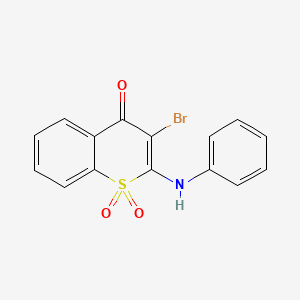
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
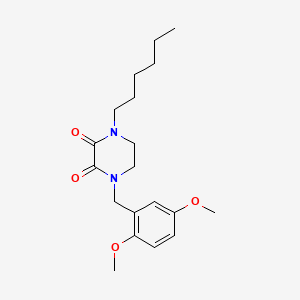
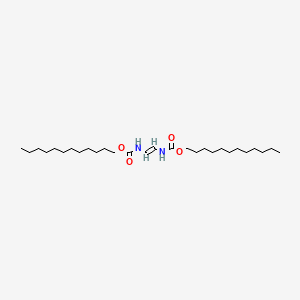
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
